(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound (S)-3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride is systematically named according to IUPAC guidelines as follows:
- Parent chain : A three-carbon propanol backbone (propan-1-ol), with the hydroxyl group (-OH) at position 1.
- Substituents :
- An amino group (-NH$$_2$$) at position 3.
- A 4-fluorophenyl group (-C$$6$$H$$4$$F) at position 2.
- Stereochemical descriptor : The (S)-configuration at the chiral center (C2).
- Salt form : Hydrochloride (HCl) counterion.
The molecular formula is C$$9$$H$${13}$$ClFNO , with a molecular weight of 205.66 g/mol . The SMILES notation (OC@HC(C$$1$$=CC=C(F)C=C$$1$$)Cl ) confirms the stereochemistry and connectivity .
Stereochemical Designation and Enantiomeric Specificity
The chiral center at C2 arises from the four distinct substituents:
- 4-Fluorophenyl group (highest priority due to aromaticity and fluorine).
- Hydroxymethyl group (-CH$$_2$$OH).
- Aminomethyl group (-CH$$2$$NH$$2$$).
- Hydrogen atom .
Using the Cahn-Ingold-Prelog rules, the (S)-configuration is assigned when prioritizing substituents in the order: 4-fluorophenyl > hydroxymethyl > aminomethyl > hydrogen. This enantiomer is critical for biological activity, as seen in asymmetric syntheses of β-amino alcohols . The enantiomeric excess (ee) of commercial samples often exceeds 98% .
CAS Registry Numbers and Synonyms
Classification in Organic and Medicinal Chemistry
- Organic Chemistry :
- Medicinal Chemistry :
The compound’s structural similarity to carnosine (a β-alanine derivative) underscores its potential in modulating biological pathways, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUYBZAYQGQDE-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Reactions
The synthesis typically begins with commercially available and structurally related precursors such as 4-fluorobenzaldehyde and (S)-1-methoxy-2-propylamine. These serve as foundational building blocks for constructing the target molecule.
- 4-Fluorobenzaldehyde undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of a base like sodium hydroxide, forming 4-fluoro-β-nitrostyrene. This step establishes the aromatic fluorinated moiety attached to the backbone (source).
Reduction and Hydroxylation
- The nitro group in 4-fluoro-β-nitrostyrene is reduced to an amino group using catalytic hydrogenation, typically with hydrogen gas over palladium or platinum catalysts, yielding an amino intermediate.
- Hydroxylation of the amino intermediate is achieved via oxidation, often employing oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), to introduce the hydroxyl group at the appropriate position, forming the target amino alcohol (source).
Formation of Hydrochloride Salt
- The free amino alcohol is converted into its hydrochloride salt by treatment with gaseous or aqueous hydrochloric acid under controlled conditions, typically at low temperatures (10–40°C). This step ensures the compound's stability and facilitates purification (source).
Key Reaction Parameters and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitroaldol reaction | Nitromethane, NaOH | Room temperature to mild heating | Forms 4-fluoro-β-nitrostyrene |
| Reduction | H2, Pd/C | Hydrogenation at room temperature or mild heating | Converts nitro to amino group |
| Hydroxylation | CrO3 or KMnO4 | Reflux in suitable solvent | Introduces hydroxyl group |
| Chiral synthesis | Chiral catalysts | Controlled temperature, inert atmosphere | Ensures stereoselectivity |
| Hydrochloride formation | HCl gas or aqueous HCl | Below 30°C | Produces (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride |
Industrial and Laboratory Scale Methods
In industrial settings, continuous flow reactors are employed to enhance reaction control, safety, and scalability. Purification techniques such as crystallization, chromatography, and distillation are optimized to achieve high purity and enantiomeric excess.
- Flow Chemistry: Facilitates safer handling of reactive intermediates and improves yield.
- Purification: Crystallization from solvents like ethanol or methanol is common, with chromatography used for final purification.
Research Findings and Innovations
Recent research emphasizes asymmetric synthesis techniques to improve stereoselectivity, with some studies exploring enzymatic catalysis or chiral ligands in metal-catalyzed reactions. These methods aim to enhance enantiomeric purity and process efficiency.
- Enantioselective Catalysis: Use of chiral phosphine ligands or organocatalysts has shown promising results.
- Green Chemistry Approaches: Employing less toxic oxidants and solvents, such as hydrogen peroxide or ionic liquids, to reduce environmental impact.
Data Summary and Comparative Analysis
| Aspect | Laboratory Method | Industrial Method | Key Reagents | Reaction Conditions | Purity & Yield |
|---|---|---|---|---|---|
| Starting Material | 4-Fluorobenzaldehyde | Same | Commercially available | Ambient | High purity |
| Nitroaldol Reaction | NaOH, nitromethane | Continuous flow | Same | Mild heating | Good yield, controlled stereochemistry |
| Reduction | H2, Pd/C | Fixed-bed reactors | Same | Room temp to mild heating | High yield, enantioselective |
| Hydroxylation | CrO3, KMnO4 | Batch/flow | Same | Reflux | High purity |
| Salt Formation | HCl gas or aqueous HCl | Batch | Hydrochloric acid | 10–40°C | Enantiomeric excess >99% |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-fluoro-phenyl ketone or aldehyde derivatives.
Reduction: Formation of 4-fluoro-phenyl amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is primarily investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a building block for compounds with enhanced biological activity.
Case Studies:
- Antidepressants : Research has indicated that compounds derived from (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol exhibit selective serotonin reuptake inhibition, similar to established antidepressants like fluoxetine .
- Antipsychotics : The compound's ability to interact with neurotransmitter systems suggests potential applications in developing new antipsychotic medications that may have fewer side effects compared to existing treatments .
Chiral Synthesis
The compound plays a significant role in asymmetric synthesis due to its chiral nature. It can be utilized as a chiral auxiliary or reagent, facilitating the production of other chiral compounds with high enantiomeric purity.
Applications:
- Catalysis : It has been used in catalytic asymmetric reactions to synthesize various biologically active molecules .
Biological Research
In biological studies, (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol has been explored for its effects on neurotransmitter systems. Its interaction with serotonin and norepinephrine transporters makes it a subject of interest in neuropharmacology.
Research Findings:
- Studies have shown that derivatives of this compound can modulate neurotransmitter levels, indicating potential uses in treating mood disorders and anxiety .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical properties. Its purity and stability make it suitable for use in various analytical techniques, including chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Bromine-Substituted Derivatives
- (S)-3-Amino-2-(4-bromophenyl)-propan-1-ol, hydrochloride (CAS: 1213312-07-2): Molecular formula: C₉H₁₃BrClNO. Key differences: Bromine replaces fluorine at the para position. Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 0.64 Å) increases molecular weight (266.56 g/mol for the 3-bromo analog ) and enhances lipophilicity (logP ~1.5–2.0 vs. ~1.0–1.2 for the fluoro compound). This substitution may improve membrane permeability but reduce aqueous solubility .
Chlorine-Substituted Derivatives
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride (CAS: 1047645-82-8): Molecular formula: C₁₈H₁₈Cl₃FN₄OS. Key differences: Incorporates a chlorine-substituted pyrazole-thiophene backbone.
Functional Group Variations
Ethanol Backbone Analogs
- (S)-2-Amino-2-(4-fluorophenyl)ethanol (CAS: 174770-74-2): Molecular formula: C₈H₁₀FNO. Key differences: The hydroxyl and amino groups are both on the second carbon. This shortens the carbon chain, reducing molecular weight (167.17 g/mol) and altering hydrogen-bonding capacity, which may affect receptor binding in neurological targets .
Amide-Functionalized Analogs
- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride: Molecular formula: C₁₁H₁₆ClFN₂O. Key differences: The hydroxyl group is replaced with a methylamide. This modification enhances metabolic stability and introduces additional hydrogen-bonding sites, making it suitable for protease-resistant peptide mimetics .
Stereochemical and Salt Form Variations
- (2S)-3-Amino-2-(dimethylamino)propan-1-ol Dihydrochloride: Molecular formula: C₅H₁₄Cl₂N₂O. Key differences: A dimethylamino group replaces the phenyl ring, and the compound exists as a dihydrochloride salt. The additional HCl improves solubility (>50 mg/mL in water vs. ~10–20 mg/mL for the mono-HCl target compound) but increases molecular weight (205.09 g/mol) .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Findings from Research
- Halogen Effects : Fluorine’s electronegativity enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450), while bromine improves hydrophobic interactions in kinase ATP-binding sites .
- Stereochemistry : The (S)-configuration in the target compound is critical for µ-opioid receptor activation, as shown in PZM21 hydrochloride synthesis studies .
- Salt Forms : Dihydrochloride salts (e.g., C₅H₁₄Cl₂N₂O) exhibit superior solubility but may require pH adjustment for in vivo use .
Biological Activity
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride, is a compound with notable biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Chemical Formula : C9H13ClFNO
- Molecular Weight : 205.66 g/mol
- CAS Number : 154550-93-3
The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. Key findings include:
-
Dopamine Transporter Inhibition :
- Research indicates that (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol acts as an atypical inhibitor of the dopamine transporter (DAT), which is crucial in regulating dopamine levels in the brain. This inhibition can potentially reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine, making it a candidate for treating stimulant use disorders .
- Serotonin Transporter Affinity :
-
Sigma Receptor Modulation :
- Studies suggest that (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol may influence sigma receptors, which are involved in various neurobiological processes including pain modulation and neuroprotection. Its interaction with these receptors could enhance its therapeutic profile against neurological conditions .
Pharmacokinetics
The pharmacokinetic properties of (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol have been explored in various studies:
- Absorption and Distribution : The compound demonstrates favorable absorption characteristics due to its moderate lipophilicity, which facilitates crossing the blood-brain barrier.
- Metabolism : Initial studies indicate that metabolic stability is a concern; however, modifications to its structure have been explored to enhance its metabolic profile while maintaining efficacy .
Therapeutic Applications
Given its biological activity, (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol has potential applications in several therapeutic areas:
-
Treatment of Substance Use Disorders :
- Its ability to inhibit DAT suggests it could be effective in reducing cravings and withdrawal symptoms associated with stimulant abuse.
-
Neuropsychiatric Disorders :
- The compound's action on serotonin transporters may provide benefits in managing conditions such as depression and anxiety.
- Pain Management :
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to (S)-3-amino-2-(4-fluoro-phenyl)-propan-1-ol:
Q & A
Basic: What are the standard synthetic routes for (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride?
Answer:
The synthesis typically involves:
- Stereoselective Amination : Introduction of the amino group via reductive amination or catalytic asymmetric synthesis to ensure the (S)-configuration.
- Hydrochloride Formation : Reaction with HCl in a polar solvent (e.g., ethanol) to form the stable hydrochloride salt, enhancing solubility .
- Key Reagents : Sodium borohydride for reduction steps and pyridine as a base during substitution reactions to prevent side reactions .
Advanced: How does the stereochemistry of the (S)-configuration influence biological interactions?
Answer:
The (S)-configuration enables precise molecular recognition in biological systems:
- Hydrogen Bonding : The amino group forms hydrogen bonds with enzymes or receptors, critical for binding affinity.
- Hydrophobic Interactions : The 4-fluoro-phenyl group enhances lipophilicity, improving membrane permeability.
- Stereospecificity : Mismatched stereochemistry (e.g., (R)-isomer) may reduce activity, as seen in analogs lacking the (S)-configuration .
Methodological: What analytical techniques validate the purity and structure of this compound?
Answer:
- HPLC : Assess purity (>98% by HPLC, as per industrial standards) using C18 columns and aqueous/organic mobile phases .
- NMR/IR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons; IR: -NH and -OH stretches) .
- Mass Spectrometry (MS) : Verify molecular weight (169.20 g/mol for free base; 205.66 g/mol for hydrochloride) via ESI-MS .
Advanced: How can researchers resolve contradictions in reported reaction yields during synthesis?
Answer:
Discrepancies often arise from:
- Reagent Purity : Ensure high-purity starting materials (e.g., ≥98% 4-fluorophenyl precursors).
- Optimized Conditions : Adjust temperature (e.g., 0–25°C for reduction steps) and catalyst loading (e.g., Pd/C for hydrogenation).
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .
Advanced: What strategies are recommended for studying its interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors or enzymes.
- X-ray Crystallography : Resolve 3D binding modes, highlighting interactions like π-stacking with the fluorophenyl group.
- Molecular Dynamics Simulations : Predict stability of ligand-target complexes, guided by the compound’s stereoelectronic profile .
Basic: How does the hydrochloride salt form impact physicochemical properties?
Answer:
- Solubility : Enhances aqueous solubility (critical for in vitro assays) via ionic interactions.
- Stability : Reduces hygroscopicity compared to the free base, improving shelf life.
- Bioavailability : Facilitates dissolution in physiological pH, aiding pharmacokinetic studies .
Advanced: What structural analogs are used in structure-activity relationship (SAR) studies?
Answer:
- Fluorine vs. Chlorine Substitution : Compare with 3-(4-chlorophenyl) analogs to evaluate halogen effects on potency/logP.
- Amino Group Modifications : Replace with methylamino or acetylated derivatives to probe hydrogen-bonding requirements.
- Stereoisomers : Test (R)-isomers to validate enantioselective activity .
Methodological: How to optimize oxidation reactions without over-oxidation?
Answer:
- Controlled Conditions : Use mild oxidizing agents (e.g., TEMPO/NaClO) at 0–5°C to convert the hydroxyl group to a ketone.
- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR to detect carbonyl formation (C=O stretch at ~1700 cm⁻¹) .
Advanced: What toxicological considerations are critical for in vivo studies?
Answer:
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes.
- Acute Toxicity : Conduct OECD 423 assays to determine LD50.
- Environmental Impact : Evaluate biodegradability (OECD 301F) due to fluorinated aromatic groups .
Basic: What are the storage and handling protocols for this compound?
Answer:
- Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential HCl vapor release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
